Methyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate typically involves the reaction of methyl ketones with malononitrile and various amines under catalyst-free, water-mediated conditions . This method is advantageous due to its simplicity and the absence of harsh reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-3-carboxylic acids, while substitution reactions can produce various functionalized naphthyridine derivatives .
Scientific Research Applications
Methyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacological agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a building block in chemical manufacturing
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine Derivatives: These compounds share a similar core structure but differ in the position of nitrogen atoms and functional groups.
1,8-Naphthyridine Derivatives: These are also structurally related but have different biological activities and applications.
Uniqueness
Methyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the resulting biological activities. Its versatility in undergoing various chemical reactions and its potential pharmacological properties make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 2-oxo-1H-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-4-6-5-11-3-2-8(6)12-9(7)13/h2-5H,1H3,(H,12,13) |
InChI Key |
MECYDSRCEGVHHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.